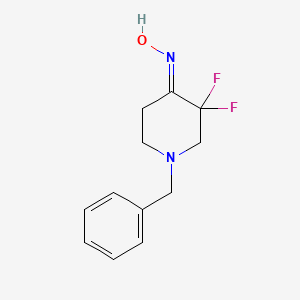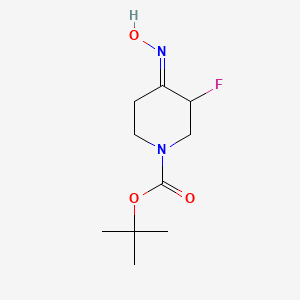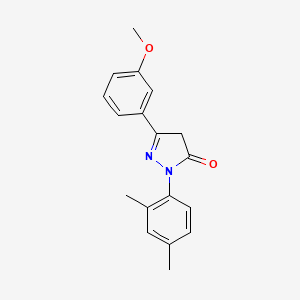
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via benzoylation of substituted phenols followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst.
Formation of the Methanesulfonate Ester: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed on the imidazole ring or the methoxybenzyl group using reducing agents like sodium borohydride.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: tert-butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride
Bases: Triethylamine
Catalysts: Nickel, anhydrous aluminum chloride
Major Products
Oxidation Products: Oxidized imidazole derivatives
Reduction Products: Reduced imidazole or methoxybenzyl derivatives
Substitution Products: Substituted methanesulfonate derivatives
科学的研究の応用
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity . The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
類似化合物との比較
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: A similar compound with a simpler structure, lacking the methoxybenzyl and methanesulfonate groups.
(1-methyl-1H-imidazol-2-yl)methanol: Another imidazole derivative with a hydroxyl group instead of the methoxybenzyl and methanesulfonate groups.
Uniqueness
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate is unique due to its combination of an imidazole ring, a methoxybenzyl group, and a methanesulfonate ester. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[1H-imidazol-5-ylmethyl-[(4-methoxyphenyl)methyl]amino]propyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-13(11-23-24(3,20)21)19(10-15-8-17-12-18-15)9-14-4-6-16(22-2)7-5-14/h4-8,12-13H,9-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATULQKZLFYLRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)N(CC1=CC=C(C=C1)OC)CC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B8024318.png)



![Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate](/img/structure/B8024342.png)





